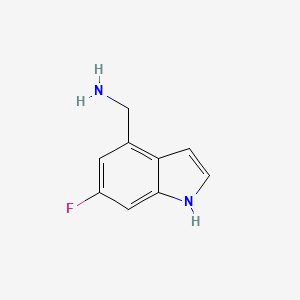
(6-氟-1H-吲哚-4-基)甲胺
描述
科学研究应用
合成和结构研究
手性(吲哚-2-基)甲胺的合成:使用氨基酸起始原料和保护基策略,高对映体过量合成了与(吲哚-2-基)甲胺结构相关的四氢-β-咔啉。这项研究为立体化学提供了见解,可能影响类似(6-氟-1H-吲哚-4-基)甲胺的化合物的合成(Lood等人,2015)。
吲哚衍生物的合成和表征:使用光谱和XRD方法探索了新型吲哚衍生物的合成和表征,其中可能包括(6-氟-1H-吲哚-4-基)甲胺。这项研究为这类化合物的合成和结构分析提供了框架(Tariq et al., 2020)。
苯并呋喃和吲哚-2-基甲胺衍生物的新型合成:关于合成苯并呋喃-2-基甲胺和吲哚-2-基甲胺衍生物的研究,这些衍生物与(6-氟-1H-吲哚-4-基)甲胺相关,提供了一种新颖的生成这些化合物的方法。该方法起始于苯乙酸衍生物(Schlosser et al., 2015)。
抗菌和抗增殖活性
来源于吲哚-2-羰肼的杂环化合物:关于来源于吲哚-2-羰肼的杂环化合物的抗菌、抗炎和抗增殖活性的研究,这些化合物与(6-氟-1H-吲哚-4-基)甲胺密切相关,显示出中等至良好的抗增殖活性,表明在癌症治疗和抗菌疗法中可能有潜在应用(Narayana et al., 2009)。
具有抗菌活性的新型喹啉衍生物:携带1,2,3-三唑基团的喹啉衍生物的合成和评价,与(6-氟-1H-吲哚-4-基)甲胺相关,表现出中等至非常好的抗菌和抗真菌活性,使其成为潜在的抗菌应用候选(Thomas et al., 2010)。
神经药理学和抗惊厥潜力
具有亚纳摩尔亲和力的Sigma配体:关于Sigma配体的研究,包括与(6-氟-1H-吲哚-4-基)甲胺密切相关的4-(1H-吲哚-3-基)-1-丁基取代的4-苯基哌啶,显示出对Sigma 1和2结合位点的高亲和力。这表明潜在的神经药理学应用,特别是对于焦虑等症状(Perregaard et al., 1995)。
杂环席夫碱作为抗惊厥剂:对3-氨基甲基吡啶的席夫碱的合成和表征显示出显著的抗惊厥活性。这些化合物与(6-氟-1H-吲哚-4-基)甲胺相关,可能成为癫痫治疗的候选(Pandey et al., 2011)。
癌症研究和SIRT1抑制
- Indole Based Small Molecules as Anticancer Agents: 一系列(1H-吲哚-3-基)甲胺衍生物被合成并表征,表明对癌细胞系具有强大的生长抑制作用,并抑制SIRT1酶活性。这表明(6-氟-1H-吲哚-4-基)甲胺在癌症研究和治疗中可能有应用(Panathur et al., 2013)。
未来方向
作用机制
- The primary target of this compound is not explicitly mentioned in the available literature. However, indole derivatives, including this compound, have been found to interact with various receptors due to their aromatic nature and π-electron delocalization .
- Without specific data on this compound, we can’t pinpoint exact pathways. However, indole derivatives have been associated with various biological activities, such as antiviral, anti-inflammatory, and antioxidant effects .
Target of Action
Biochemical Pathways
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more
生化分析
Biochemical Properties
(6-fluoro-1H-indol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to bind with high affinity to multiple receptors, which can modulate signaling pathways and cellular responses . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the stability and specificity of the binding.
Cellular Effects
The effects of (6-fluoro-1H-indol-4-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, (6-fluoro-1H-indol-4-yl)methanamine can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of (6-fluoro-1H-indol-4-yl)methanamine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, (6-fluoro-1H-indol-4-yl)methanamine can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . It can also activate certain receptors, leading to downstream signaling events that alter cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (6-fluoro-1H-indol-4-yl)methanamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (6-fluoro-1H-indol-4-yl)methanamine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound has been associated with sustained changes in gene expression and cellular metabolism, highlighting the importance of temporal dynamics in its biochemical effects.
Dosage Effects in Animal Models
The effects of (6-fluoro-1H-indol-4-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced inflammation . At high doses, it can induce toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically beyond a certain dosage level.
Metabolic Pathways
(6-fluoro-1H-indol-4-yl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . For example, the compound has been shown to affect the metabolism of amino acids, lipids, and carbohydrates, highlighting its broad impact on cellular metabolism.
Transport and Distribution
The transport and distribution of (6-fluoro-1H-indol-4-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . For instance, (6-fluoro-1H-indol-4-yl)methanamine can be transported across cell membranes by specific transporters, facilitating its entry into target cells and tissues.
Subcellular Localization
The subcellular localization of (6-fluoro-1H-indol-4-yl)methanamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (6-fluoro-1H-indol-4-yl)methanamine may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism.
属性
IUPAC Name |
(6-fluoro-1H-indol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMWNGBJGVDGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

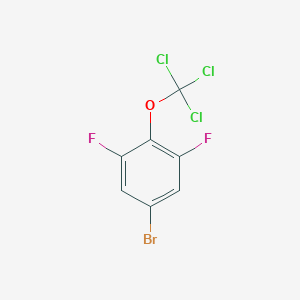

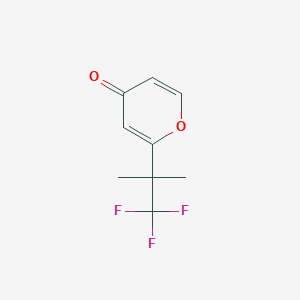
![2'-sec-Butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B1403889.png)
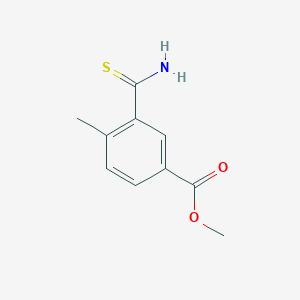

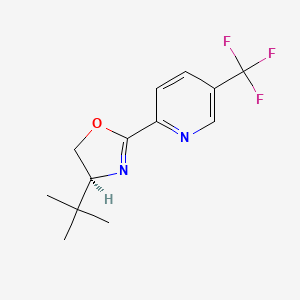
![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)
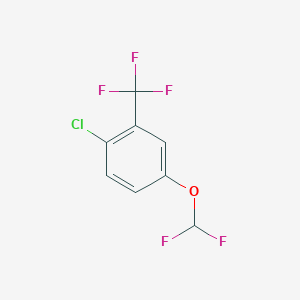


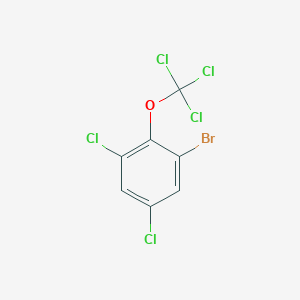
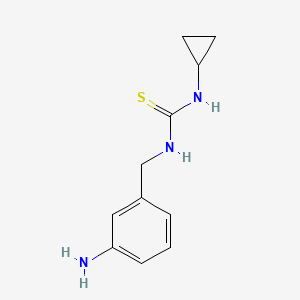
![2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene](/img/structure/B1403906.png)